(S)-(-)-2-Amino-3,3-dimethyl-1,1-diphenyl-1-butanol (S)-(-)-2-Amino-3,3-dimethyl-1,1-diphenyl-1-butanol
Brand Name: Vulcanchem
CAS No.: 144054-70-6
VCID: VC21122676
InChI: InChI=1S/C18H23NO/c1-17(2,3)16(19)18(20,14-10-6-4-7-11-14)15-12-8-5-9-13-15/h4-13,16,20H,19H2,1-3H3/t16-/m0/s1
SMILES: CC(C)(C)C(C(C1=CC=CC=C1)(C2=CC=CC=C2)O)N
Molecular Formula: C18H23NO
Molecular Weight: 269.4 g/mol

(S)-(-)-2-Amino-3,3-dimethyl-1,1-diphenyl-1-butanol

CAS No.: 144054-70-6

Cat. No.: VC21122676

Molecular Formula: C18H23NO

Molecular Weight: 269.4 g/mol

* For research use only. Not for human or veterinary use.

(S)-(-)-2-Amino-3,3-dimethyl-1,1-diphenyl-1-butanol - 144054-70-6

Specification

CAS No. 144054-70-6
Molecular Formula C18H23NO
Molecular Weight 269.4 g/mol
IUPAC Name (2S)-2-amino-3,3-dimethyl-1,1-diphenylbutan-1-ol
Standard InChI InChI=1S/C18H23NO/c1-17(2,3)16(19)18(20,14-10-6-4-7-11-14)15-12-8-5-9-13-15/h4-13,16,20H,19H2,1-3H3/t16-/m0/s1
Standard InChI Key HZIHDWNOPKIOCK-INIZCTEOSA-N
Isomeric SMILES CC(C)(C)[C@@H](C(C1=CC=CC=C1)(C2=CC=CC=C2)O)N
SMILES CC(C)(C)C(C(C1=CC=CC=C1)(C2=CC=CC=C2)O)N
Canonical SMILES CC(C)(C)C(C(C1=CC=CC=C1)(C2=CC=CC=C2)O)N

Introduction

Structural and Chemical Characteristics

(S)-(-)-2-Amino-3,3-dimethyl-1,1-diphenyl-1-butanol is a chiral amino alcohol with the molecular formula C₁₈H₂₃NO and a molecular weight of 269.39 g/mol . The compound features a tertiary butyl group, two phenyl rings, and contains an (S)-configuration at the stereogenic center bearing the amino group. This stereochemistry is critical to its applications in asymmetric synthesis and pharmaceutical development. The presence of both hydroxyl and amino functional groups makes it a versatile building block for various synthetic pathways. The structure contains a quaternary carbon center connecting the two phenyl rings and the hydroxyl group, contributing to its unique spatial arrangement and reactivity profile.

Chemical Identifiers

The compound can be identified through various systematic nomenclature systems and identifiers as presented in the following table:

Identifier TypeValue
CAS Number144054-70-6
IUPAC Name(S)-2-amino-3,3-dimethyl-1,1-diphenylbutan-1-ol
InChIKeyHZIHDWNOPKIOCK-INIZCTEOSA-N
European Community (EC) Number622-852-8
MDL NumberMFCD03427198
DSSTox Substance IDDTXSID20438301
Nikkaji NumberJ502.352A

Common Synonyms

The compound is known by several synonyms in the chemical literature and commercial catalogs:

  • (2S)-2-amino-3,3-dimethyl-1,1-diphenylbutan-1-ol

  • (S)-()-2-Amino-3,3-dimethyl-1,1-diphenyl-1-butanol

  • Benzenemethanol, α-[(1S)-1-amino-2,2-dimethylpropyl]-α-phenyl-

  • (S)-(+)-2-AMINO-3,3-DIMETHYL-1,1-DIPHENYLBUTANE

Physical and Chemical Properties

(S)-(-)-2-Amino-3,3-dimethyl-1,1-diphenyl-1-butanol exists as a white to almost white crystalline solid at room temperature . The compound demonstrates specific optical rotation due to its chiral nature, which is an important characteristic for its applications in asymmetric synthesis and pharmaceutical development. Its physical properties make it suitable for various laboratory and industrial applications.

Physical Properties

The following table summarizes the key physical properties of the compound:

PropertyValueSource
Physical StateSolid (Crystal - Powder)
ColorWhite to Almost white
Melting Point132.0-136.0°C or 134-137°C
Boiling Point431.0±40.0°C (Predicted)
Density1.061±0.06 g/cm³ (Predicted)
Optical Rotation[α]₂₀/D = -144 to -150° (C=0.4 in EtOH)
Flash PointNot reported
pKa11.25±0.50 (Predicted)
SupplierPurityPackage SizesProduct Code
TCI>98.0% (HPLC)1g, 5gA2503
Aladdin Scientific>98.0% (HPLC)50mg, 250mg, 1g, 5gS161026
Chem-ImpexNot specifiedNot specified39489

Quality Control Parameters

Commercial suppliers typically perform various quality control tests to ensure the purity and identity of the compound:

  • Purity (HPLC): Minimum 98.0 area%

  • Purity (Nonaqueous Titration): Minimum 95.0%

  • Melting point: 132.0 to 136.0°C

  • Specific rotation [α]₂₀/D: -144 to -150 deg (C=0.4, EtOH)

  • NMR spectroscopy: Confirmation of structure

Applications in Research and Industry

(S)-(-)-2-Amino-3,3-dimethyl-1,1-diphenyl-1-butanol has diverse applications in both research and industrial settings, particularly in pharmaceutical development and asymmetric synthesis. Its chiral structure makes it valuable in processes where stereochemical control is critical.

Pharmaceutical Development

The compound serves as a chiral building block in the synthesis of various pharmaceuticals, enhancing the efficacy and safety profiles of drugs . The stereochemical purity of the compound is crucial for these applications, as different enantiomers of a drug can exhibit different pharmacological properties. The amino alcohol functionality allows for various chemical transformations, making it a versatile intermediate in drug synthesis pathways.

Asymmetric Synthesis

(S)-(-)-2-Amino-3,3-dimethyl-1,1-diphenyl-1-butanol plays a crucial role in asymmetric synthesis processes, allowing chemists to produce enantiomerically pure compounds essential in drug formulation . The chiral center in the molecule can induce stereoselectivity in reactions, facilitating the creation of new stereocenters with controlled configuration. This property is particularly valuable in the pharmaceutical industry, where the stereochemical purity of drugs is often critical for their efficacy and safety.

Catalysis

The compound is used as a ligand in catalytic reactions, improving reaction selectivity and yield in organic synthesis . Chiral amino alcohols like (S)-(-)-2-Amino-3,3-dimethyl-1,1-diphenyl-1-butanol can coordinate with metal centers to form catalysts for various asymmetric transformations, including addition reactions, reductions, and oxidations. These catalytic applications contribute to the development of more efficient and environmentally friendly synthetic processes.

Material Science

In material science, (S)-(-)-2-Amino-3,3-dimethyl-1,1-diphenyl-1-butanol is explored for its applications in developing novel materials, such as polymers with specific properties, enhancing performance in various industrial applications . The stereochemical information encoded in the molecule can potentially translate into macroscopic properties of the resulting materials, such as optical activity or specific three-dimensional structures.

Classification SystemDesignation
GHS SymbolGHS07
Signal WordWarning
Hazard StatementsH302+H312+H332-H315-H319-H335
Risk Statements20/21/22-36/37/38
Hazard CodesXi (Irritant)
WGK Germany3

Toxicological Properties

Comparative Analysis with Related Compounds

(S)-(-)-2-Amino-3,3-dimethyl-1,1-diphenyl-1-butanol belongs to a family of chiral amino alcohols that includes several structurally related compounds with varying substitution patterns. Understanding the similarities and differences between these compounds provides valuable insights into structure-activity relationships.

Comparison with (S)-(-)-2-Amino-3-methyl-1,1-diphenyl-1-butanol

A closely related compound is (S)-(-)-2-Amino-3-methyl-1,1-diphenyl-1-butanol (CAS: 78603-95-9) , which differs only in having one fewer methyl group at the 3-position. This structural difference results in distinct physical properties and potentially different reactivity patterns:

Property(S)-(-)-2-Amino-3,3-dimethyl-1,1-diphenyl-1-butanol(S)-(-)-2-Amino-3-methyl-1,1-diphenyl-1-butanol
Molecular FormulaC₁₈H₂₃NOC₁₇H₂₁NO
Molecular Weight269.39255.36
CAS Number144054-70-678603-95-9
StructureContains a tert-butyl groupContains an isopropyl group
EC Number622-852-8624-860-7

Comparison with (R)-(+)-2-Amino-3-methyl-1,1-diphenyl-1-butanol

Another related compound is (R)-(+)-2-Amino-3-methyl-1,1-diphenyl-1-butanol (CAS: 86695-06-9) , which is the enantiomer of the compound discussed in section 6.1. This compound has the opposite stereochemistry at the chiral center, resulting in different optical rotation and potentially different biological activities:

Property(S)-(-)-2-Amino-3,3-dimethyl-1,1-diphenyl-1-butanol(R)-(+)-2-Amino-3-methyl-1,1-diphenyl-1-butanol
Molecular FormulaC₁₈H₂₃NOC₁₇H₂₁NO
Stereochemistry(S) configuration(R) configuration
Optical RotationNegative ([α]₂₀/D = -144 to -150°)Positive
ApplicationsSimilar pharmaceutical and synthetic applicationsSimilar applications but potentially different biological activities

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